An In-depth Technical Guide to the Chemical Structure of Retronecine
An In-depth Technical Guide to the Chemical Structure of Retronecine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retronecine is a pivotal pyrrolizidine alkaloid that serves as the structural foundation for a multitude of naturally occurring, biologically active compounds.[1][2][3] Found in various plant species, particularly within the genera Senecio and Crotalaria, it is a molecule of significant interest due to the pronounced hepatotoxicity associated with many of its esterified derivatives.[1][3] This toxicity is not inherent to retronecine itself but arises from its metabolic activation within the liver. An understanding of its chemical structure, stereochemistry, and metabolic fate is crucial for toxicological assessment, natural product synthesis, and the development of potential therapeutics. This guide provides a detailed overview of the chemical and physical properties of retronecine, its spectroscopic signature, a general protocol for its isolation, and a comprehensive look at its metabolic pathway and mechanism of toxicity.
Chemical Structure and Properties
Retronecine possesses a bicyclic pyrrolizidine core.[4] Its systematic IUPAC name is (1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol.[1][5][6] The structure is characterized by a double bond at the C1-C2 position and two hydroxyl groups at C7 and C9 (the hydroxymethyl substituent), which are sites for esterification in naturally occurring toxic pyrrolizidine alkaloids. The presence of the 1,2-unsaturated necine base is a key structural feature for its toxicity upon metabolic activation.[7]
Below is a diagram of the chemical structure of retronecine, generated using the DOT language.
Caption: Chemical structure of Retronecine.
Physicochemical Properties
A summary of the key physicochemical properties of retronecine is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₃NO₂ | [1][3][5][6][8][9] |
| Molecular Weight | 155.19 g/mol | [1][3][5][6][8] |
| IUPAC Name | (1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol | [1][5][6] |
| CAS Registry Number | 480-85-3 | [3][6][8][9] |
| Appearance | Crystals from acetone | [3][10] |
| Melting Point | 119-120 °C | [3][10] |
| Optical Rotation [α]D | +4.95° (c = 0.58 in ethanol) | [3][10] |
Spectroscopic Data
The structural elucidation of retronecine is supported by various spectroscopic techniques. Below is a summary of its characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of retronecine have been fully assigned. The chemical shifts are indicative of its unique bicyclic structure with olefinic and hydroxyl-bearing carbons.
Table 2.1: ¹³C NMR Spectral Data of Retronecine Hydrochloride in D₂O
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 134.8 |
| C-2 | 126.5 |
| C-3 | 61.8 |
| C-5 | 54.0 |
| C-6 | 35.8 |
| C-7 | 76.5 |
| C-8 | 79.5 |
| C-9 (CH₂OH) | 62.5 |
Data sourced from Robien, W. et al., as cited in SpectraBase.[11]
Table 2.2: ¹H NMR Spectral Data of Retronecine A comprehensive list of proton NMR assignments can be found in the literature, which is crucial for confirming the stereochemistry and constitution of the molecule.[12][13]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of retronecine reveals a characteristic fragmentation pattern. The major fragment ions are observed at m/z ratios of 111, 94, and 80.[4][14] This fragmentation is a key diagnostic tool for identifying the retronecine core in analyses of complex mixtures.[15][16]
| m/z | Putative Fragment |
| 155 | [M]⁺ (Molecular Ion) |
| 138 | [M - OH]⁺ |
| 120 | [M - OH - H₂O]⁺ |
| 94 | C₆H₈N⁺ |
| 80 | C₅H₆N⁺ |
| Fragmentation data is based on typical EI-MS spectra for retronecine.[17] |
Experimental Protocols
Isolation of Retronecine from Senecio Species
The following is a generalized protocol for the isolation of retronecine from plant sources. This protocol is based on established methods for pyrrolizidine alkaloid extraction and purification.[18]
Table 3.1: Example Quantitative Data for Isolation from 1 kg of Dried Plant Material
| Stage of Isolation | Total Weight/Volume | Estimated Purity | Estimated Yield |
|---|---|---|---|
| Dried Plant Material | 1000 g | <1% | - |
| Crude Methanolic Extract | 100 g | 1-2% | - |
| Acidic Aqueous Fraction | 500 mL | 5-10% | 450 mg |
| Crude Alkaloid Fraction | 5 g | 40-50% | 400 mg |
| Column Chromatography Fraction | 500 mg | 70-80% | 300 mg |
| Preparative HPLC Purified Retronecine | 150 mg | >95% | 150 mg |
Methodology:
-
Plant Material Preparation:
-
Aerial parts of a suitable Senecio species are obtained.
-
The plant material is air-dried in a well-ventilated area, shielded from direct sunlight.
-
The dried material is ground into a fine powder.
-
-
Extraction:
-
The powdered plant material (1 kg) is macerated in 80% methanol (5 L) at room temperature for 48 hours with periodic stirring.
-
The extract is filtered, and the process is repeated twice more with fresh solvent.
-
The combined filtrates are concentrated under reduced pressure using a rotary evaporator (temperature ≤ 45°C) to yield the crude methanolic extract.
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in 1 M sulfuric acid (500 mL).
-
The acidic solution is filtered and then washed with diethyl ether (3 x 250 mL) to remove non-polar impurities. The ether layers are discarded.
-
The aqueous layer is made alkaline (pH 9-10) with concentrated ammonium hydroxide in an ice bath.
-
The basic solution is extracted with dichloromethane (5 x 250 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Column Chromatography: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol of increasing polarity. Fractions are collected and monitored by TLC.
-
Preparative HPLC: Fractions enriched with retronecine are further purified by preparative high-performance liquid chromatography to yield pure retronecine (>95%).
-
Total Synthesis
Numerous strategies for the total synthesis of retronecine have been reported, often employing chiral precursors to achieve the desired stereochemistry.[19][20][21][22] These synthetic routes are invaluable for producing retronecine and its analogues for pharmacological and toxicological studies.
Metabolic Activation and Mechanism of Toxicity
Retronecine-containing pyrrolizidine alkaloids are not directly toxic but require metabolic activation in the liver.[7][8] This process is a critical area of study in toxicology and drug metabolism.
Metabolic Activation Pathway
The primary pathway for the toxification of retronecine-based alkaloids involves oxidation by cytochrome P450 (CYP) enzymes in the liver. This generates highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[1][5][6] These electrophilic intermediates can be detoxified through conjugation with glutathione (GSH) or can covalently bind to cellular nucleophiles like proteins and DNA, initiating cellular damage.[8][23]
Caption: Metabolic activation pathway of retronecine.
Cellular Mechanism of Hepatotoxicity
The formation of DHPAs and their subsequent adduction to cellular macromolecules triggers a cascade of events leading to hepatotoxicity, primarily characterized by hepatic sinusoidal obstruction syndrome (HSOS).[7] The key mechanisms include the induction of oxidative stress, disruption of mitochondrial function, and the activation of apoptotic pathways.[24]
Caption: Cellular mechanism of retronecine-induced hepatotoxicity.
Conclusion
Retronecine is a structurally significant and biologically relevant pyrrolizidine alkaloid. Its rigid, bicyclic framework and specific stereochemistry are central to the toxic properties of its naturally occurring esters. A thorough understanding of its structure, spectroscopic characteristics, and the metabolic pathways leading to its toxification is essential for professionals in natural product chemistry, toxicology, and drug development. The information presented in this guide serves as a comprehensive technical resource for researchers working with this important class of compounds.
References
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